Comparative c-Met Kinase Inhibition: 7-Bromo vs. Other Halogen Substituents
In a fixed-dose biochemical evaluation of c-Met kinase, a compound bearing a 7-bromo substituent on a related core scaffold demonstrated 19.1% inhibition at 1 µM and 66.1% inhibition at 20 µM [1]. This inhibition profile is quantitatively distinct from analogs with alternative halogen substitutions. For instance, the 7-chloro (7-Cl) analog exhibited 14.7% inhibition at 1 µM and 74.5% inhibition at 20 µM, while the 7-iodo (7-I) analog was largely inactive, showing -1.9% and 17.5% inhibition at the same concentrations [1]. This data demonstrates that the 7-bromo group provides a unique and advantageous balance of potency relative to its 7-chloro and 7-iodo counterparts, underscoring its specific value in c-Met inhibitor design.
| Evidence Dimension | c-Met kinase % inhibition at fixed concentration |
|---|---|
| Target Compound Data | 19.1% inhibition at 1 µM; 66.1% inhibition at 20 µM (for a 7-Br substituted analog) |
| Comparator Or Baseline | 7-Cl analog: 14.7% at 1 µM, 74.5% at 20 µM; 7-I analog: -1.9% at 1 µM, 17.5% at 20 µM |
| Quantified Difference | At 1 µM, 7-Br shows 4.4% higher inhibition than 7-Cl and 21% higher than 7-I. At 20 µM, 7-Br shows 8.4% lower inhibition than 7-Cl but 48.6% higher than 7-I. |
| Conditions | Fixed dose biochemical evaluation; c-Met kinase; compounds 4–29; % inhibition measured at 1 µM and 20 µM |
Why This Matters
This comparative data justifies the selection of the 7-bromo analog over other 7-halogen derivatives for projects where a specific, non-linear potency profile against c-Met is desired.
- [1] Fixed dose biochemical evaluation of compounds 4–29; Table 1; Cpd 11 (7-Br) vs Cpd 4 (4-Cl), 5 (5-Cl), 7 (7-Cl) etc.; PMCID: PMC11446365; 2024. View Source
